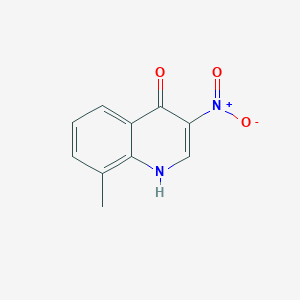

4-Hydroxy-8-methyl-3-nitroquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Synthetic and Mechanistic Organic Chemistry Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone scaffold in the fields of organic and medicinal chemistry. nih.govnih.govorientjchem.org First isolated from coal tar in 1834, this structural motif is integral to a vast array of natural products, most notably the antimalarial alkaloid quinine. wikipedia.org The inherent chemical properties of the quinoline ring system, coupled with its relative accessibility through various synthetic routes, have established it as a "privileged scaffold." nih.govresearchgate.netbohrium.com This term reflects its recurring presence in molecules exhibiting significant pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.govorientjchem.org

The versatility of the quinoline nucleus makes it an exceptional building block in synthetic organic chemistry. researchgate.net Its aromatic system can undergo a range of chemical transformations, allowing for the strategic introduction of diverse functional groups. This functionalization is key to modulating the molecule's electronic, steric, and physicochemical properties, thereby fine-tuning its biological activity and potential therapeutic applications. orientjchem.org Consequently, the development of novel synthetic methodologies for quinoline derivatives and the study of their reaction mechanisms remain active and vital areas of contemporary chemical research. nih.govresearchgate.net

Overview of Strategic Functionalization in Quinoline Derivatives

The chemical reactivity of the quinoline scaffold allows for functionalization at multiple positions, providing a powerful tool for chemists to design and synthesize novel compounds with tailored properties. rsc.org The presence of the nitrogen atom renders the pyridine ring electron-deficient, influencing the regioselectivity of various reactions. Strategic functionalization can be broadly approached through classical electrophilic and nucleophilic substitution reactions or by modern, highly efficient methods such as transition-metal-catalyzed C-H bond functionalization. nih.govnih.govacs.org

C-H functionalization has emerged as a particularly transformative strategy, offering an atom-economical approach to forge new carbon-carbon and carbon-heteroatom bonds directly from the quinoline core. rsc.orgnih.govscilit.com This avoids the need for pre-functionalized starting materials, streamlining synthetic pathways. nih.gov By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high regioselectivity, targeting specific C-H bonds for modification while leaving others intact. nih.govacs.org The introduction of substituents such as hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups profoundly alters the parent molecule's characteristics. For instance, a hydroxyl group can act as a hydrogen bond donor and a directing group in subsequent reactions, while a nitro group, being a strong electron-withdrawing group, significantly modifies the electronic landscape of the molecule. nih.gov This precise control over molecular architecture is fundamental to drug discovery and materials science. rsc.org

Structural Elucidation and Naming Conventions for Substituted Quinolines

The fundamental structure of quinoline, with the chemical formula C₉H₇N, consists of a benzene ring ortho-fused to a pyridine ring. youtube.comnist.govnih.gov This fusion can also be described as benzo[b]pyridine. wikipedia.orgyoutube.comyoutube.com The systematic naming of its derivatives follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The numbering of the quinoline ring system is fixed and begins with the nitrogen atom at position 1. The ring is then numbered sequentially, moving towards the carbocyclic (benzene) part of the molecule. The carbon atoms at the ring fusion (bridgehead carbons) are not numbered in this sequence. youtube.comyoutube.com

Using "4-Hydroxy-8-methyl-3-nitroquinoline" as an example:

Quinoline: This is the parent heterocycle.

4-Hydroxy: A hydroxyl (-OH) group is attached to position 4.

8-Methyl: A methyl (-CH₃) group is attached to position 8.

3-Nitro: A nitro (-NO₂) group is attached to position 3.

The numbers indicate the specific location of each substituent on the quinoline scaffold, providing an unambiguous description of the molecule's structure. This systematic nomenclature is essential for clear communication and documentation in chemical research.

Specific Focus: The this compound Architectural Motif

| Identifier | Value |

|---|---|

| IUPAC Name | 8-methyl-3-nitroquinolin-4-ol |

| CAS Number | 866472-97-1 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

Synthetic Considerations: While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible synthetic route can be postulated based on established quinoline chemistry. The synthesis would likely begin with the construction of the 4-hydroxy-8-methylquinoline scaffold. A common approach for this is the Conrad-Limpach synthesis or a related cyclization reaction starting from an appropriately substituted aniline (B41778), such as o-toluidine.

The final and crucial step would be the regioselective nitration of the 4-hydroxy-8-methylquinoline precursor. In 4-quinolone systems, the hydroxyl group is a powerful activating group. Electrophilic aromatic substitution, such as nitration using a mixture of nitric and sulfuric acid, is directed to specific positions. Studies on the nitration of 4-hydroxyquinoline (B1666331) have shown that substitution can occur at various positions, including the 3-position. rsc.orgrsc.org The presence of the 4-hydroxy (or 4-oxo) group strongly influences the electronic density of the pyridine ring, making the C-3 position susceptible to electrophilic attack. rsc.org

Spectroscopic and Structural Insights: The structural features of this compound can be predicted and would be confirmed using standard spectroscopic techniques.

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet for the methyl group protons (approx. 2.5 ppm). The chemical shifts would be influenced by the electronic effects of the nitro and hydroxyl groups. nih.govacs.org |

| ¹³C NMR | Characteristic signals for the ten carbon atoms of the scaffold. The carbon attached to the nitro group (C-3) would be significantly deshielded, appearing at a downfield chemical shift. |

| IR Spectroscopy | Strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). A broad absorption for the O-H stretch of the hydroxyl group. C=C and C=N stretching vibrations from the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.18). Fragmentation patterns would likely show the loss of the nitro group (NO₂) or other characteristic fragments. |

The interplay of the electron-donating methyl group, the versatile hydroxyl/oxo group, and the electron-withdrawing nitro group makes this compound a molecule with significant potential as an intermediate for the synthesis of more complex, biologically active compounds. tandfonline.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

8-methyl-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-3-2-4-7-9(6)11-5-8(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRFLACAYRMCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650724 | |

| Record name | 8-Methyl-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866472-97-1 | |

| Record name | 8-Methyl-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Hydroxy 8 Methyl 3 Nitroquinoline and Analogous Structures

Reactivity Governed by the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly activates the quinoline (B57606) ring system towards nucleophilic attack. This activation is a cornerstone of the molecule's reactivity, facilitating a variety of substitution and transformation reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitro-Activated Quinoline Systems

The nitro group, particularly when positioned ortho or para to a potential leaving group, profoundly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This occurs through the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. In nitroquinoline systems, this activation allows for the displacement of leaving groups, such as halides, by a variety of nucleophiles.

For instance, in a related system, 4-chloro-8-nitroquinoline, the chlorine atom at the C4 position is activated by the nitro group, making it susceptible to SNAr reactions. mdpi.com When treated with potassium 9H-carbazol-9-ide, a product with the chlorine atom substituted by the 9H-carbazole moiety is observed, indicating an SNAr pathway. mdpi.com The efficiency and regioselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the quinoline ring. Generally, the addition of a nucleophile to the electron-deficient aromatic ring is the rate-limiting step in SNAr reactions. nih.gov

Table 1: Examples of SNAr Reactions on Nitroquinoline Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-8-nitroquinoline | Potassium 9H-carbazol-9-ide | 4-(9H-carbazol-9-yl)-8-nitroquinoline | mdpi.com |

| 5,7-Dinitroquinazoline-4-one | Methylamine | 5-Methylamino-7-nitroquinazoline-4-one | nih.gov |

Nucleophilic Displacement of Aromatic Hydrogen (VNS/ONSH)

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction pathway for electron-deficient aromatic compounds like nitroquinolines. This reaction allows for the direct replacement of a hydrogen atom, typically positioned ortho or para to the nitro group, by a nucleophile. The nitro group is essential for this transformation as it activates the aromatic ring for nucleophilic attack. mdpi.comnih.gov

The reaction proceeds through the formation of a σ-adduct, which then undergoes base-induced β-elimination of a leaving group from the nucleophile to afford the substituted product. In the context of nitroquinolines, VNS reactions have been studied with various nucleophiles, leading to the introduction of amino and other functional groups. mdpi.comnih.gov For example, the amination of nitroquinoline derivatives via VNS has been demonstrated, showcasing the utility of this method for C-N bond formation. mdpi.comnih.gov It's important to note that VNS can sometimes compete with SNAr if a suitable leaving group is present on the ring. mdpi.com

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis, providing a gateway to a vast array of functionalized molecules. acs.orgresearchgate.net This reaction is particularly important for nitroquinolines, as the resulting aminoquinolines are valuable precursors for pharmaceuticals and other biologically active compounds.

A variety of reducing agents can be employed for this transformation, ranging from metal-based systems to catalytic hydrogenation. A mild and selective method involves the use of iron powder in acetic acid (Fe/AcOH), which is effective for the reduction of nitroaromatics to anilines and is tolerant of many other functional groups. mdpi.com This method has been successfully applied in domino reactions, where the in situ reduction of a nitro group is followed by a cyclization reaction, such as the Friedländer synthesis of quinolines. mdpi.com Other methods include the use of sodium hypophosphite with a palladium catalyst. researchgate.net The choice of reducing agent is crucial to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

The general transformation can be represented as follows: NO₂ → NO → NHOH → NH₂ nih.gov

This reduction proceeds through nitroso and hydroxylamino intermediates. nih.gov

Cine-Substitution Reactions Influenced by Nitro Group Steric Effects

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. arkat-usa.org In nitro-activated systems, the nitro group can direct the substitution to an adjacent carbon atom.

An interesting example is the reactivity of 1-methyl-3,6,8-trinitroquinolone. This compound undergoes cine-substitution where the 3-nitro group is displaced by various nucleophiles. arkat-usa.orgnih.gov The reaction is initiated by the nucleophilic addition at the 4-position, followed by proton transfer and subsequent elimination of nitrous acid to yield the 4-functionalized product. nih.gov This regioselective functionalization at the 4-position is a powerful tool for modifying the quinolone framework. nih.gov The steric bulk of the nitro group can influence the regiochemistry of such reactions.

Coordination Chemistry and Lewis Acid Interactions with the Nitro Group

The oxygen atoms of the nitro group possess lone pairs of electrons and can act as Lewis bases, allowing them to coordinate with metal ions and other Lewis acids. utexas.eduwou.edu This interaction can influence the reactivity of the nitroquinoline system. For instance, it has been postulated that a potassium counterion can interact with the oxygen of the nitro group, which in turn could influence the direction of nucleophilic attack in VNS reactions. mdpi.comresearchgate.net

The coordination of Lewis acids to the nitro group can enhance the electron-withdrawing effect of the nitro group, further activating the aromatic ring towards nucleophilic attack. This principle is utilized to accelerate certain reactions. nih.gov The ability of the nitro group to participate in coordination complexes can be a key factor in the design of catalysts and reagents for specific transformations of nitroaromatic compounds.

Reactivity Pertaining to the Hydroxyl Group

The hydroxyl group in 4-hydroxyquinoline (B1666331) derivatives can influence the molecule's antioxidant or pro-oxidant properties, depending on the presence of other substituents. nih.gov For instance, electron-attracting groups at the ortho position to the hydroxyl group can make the corresponding phenoxy radical less stable. nih.gov The hydroxyl group, in close proximity to the heterocyclic nitrogen, makes 8-hydroxyquinolines effective chelating agents for a wide range of metal ions. nih.gov While 4-hydroxy-8-methyl-3-nitroquinoline is not an 8-hydroxyquinoline (B1678124), the general principle of the hydroxyl group's ability to coordinate with metals is relevant. This property is significant in the context of its potential biological activity and its interaction with metal-containing enzymes. researchgate.net

Furthermore, the hydroxyl group can be alkylated or acylated, providing a handle for further functionalization of the molecule. The tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms also influences its reactivity, with the predominant tautomer in solution being dependent on the solvent and other conditions. researchgate.net

Tautomerism in 4-Hydroxyquinoline Systems (Keto-Enol Equilibrium)

A pivotal aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone). researchgate.netoregonstate.edu This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. oregonstate.edu

The position of this equilibrium is influenced by several factors, including the solvent's polarity and the presence of other substituents on the quinoline ring. researchgate.netnih.gov In many instances, the keto form is the more stable and, therefore, the predominant tautomer, particularly in the solid state and in polar solvents. researchgate.net Spectroscopic methods, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying this equilibrium. For example, the presence of a carbonyl (C=O) stretching band in the IR spectrum is indicative of the keto form. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have provided further insights into the relative stabilities of the tautomers. researchgate.net These calculations can predict the favored tautomer in different environments, such as in the gas phase or in various solvents. The stability of the keto tautomer is often attributed to its greater resonance stabilization.

The following table summarizes the preferred tautomeric form of 4-hydroxyquinoline in different environments:

| Environment | Predominant Tautomer |

| Solid State | Keto (4(1H)-quinolone) researchgate.net |

| Polar Solvents | Keto (4(1H)-quinolone) researchgate.net |

| Gas Phase | Enol (4-hydroxyquinoline) researchgate.net |

Electrophilic and Nucleophilic Reactions at the Hydroxyl Position

The hydroxyl group of 4-hydroxyquinolines is a key site for chemical reactions, capable of participating in both electrophilic and nucleophilic interactions. nih.govmasterorganicchemistry.com

As a nucleophile, the oxygen atom of the hydroxyl group possesses lone pairs of electrons that can attack electron-deficient species (electrophiles). masterorganicchemistry.comyoutube.com This reactivity is fundamental to many synthetic transformations. For instance, the hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon atom.

Conversely, the hydroxyl group can also exhibit electrophilic character under certain conditions. Protonation of the hydroxyl group can make it a better leaving group, facilitating nucleophilic substitution reactions at the C4 position of the quinoline ring.

The dual nucleophilic and electrophilic nature of the hydroxyl group is a testament to its versatility in chemical synthesis. researchgate.net The table below illustrates the dual reactivity of the hydroxyl group:

| Reaction Type | Role of Hydroxyl Group | Example Reaction |

| Nucleophilic Attack | Nucleophile masterorganicchemistry.comyoutube.com | Alkylation to form an ether |

| Electrophilic Addition | Electrophile (after protonation) | Nucleophilic substitution at C4 |

Influence of the Methyl Group on Reactivity and Steric Hindrance

The presence of a methyl group at the C8 position of the quinoline ring in this compound has a notable impact on its reactivity. This influence stems from both electronic and steric effects. nih.govresearchgate.net

Electronically, the methyl group is an electron-donating group. This property can influence the electron density distribution within the quinoline ring system, potentially affecting the reactivity of other functional groups.

Sterically, the methyl group at the C8 position can create steric hindrance, which may impede the approach of reagents to nearby reaction sites. mdpi.com This steric bulk can influence the regioselectivity of certain reactions, favoring attack at less hindered positions. For example, in reactions involving the heterocyclic part of the quinoline, the C8-methyl group might direct incoming groups away from its vicinity.

The interplay of these electronic and steric factors can be complex and is often studied to understand and predict the outcomes of chemical reactions involving substituted quinolines. nih.gov

Intermolecular and Intramolecular Cycloaddition Reactions

Quinoline and its derivatives can participate in various cycloaddition reactions, which are powerful tools for the construction of complex cyclic structures. rsc.orgcombichemistry.comnih.gov These reactions can be either intermolecular (between two separate molecules) or intramolecular (within the same molecule).

One common type of cycloaddition involving quinolines is the [4+2] cycloaddition, or Diels-Alder reaction, where the quinoline system can act as the diene component. combichemistry.comnih.gov Another important class is the [2+2] photocycloaddition, which occurs upon photochemical activation and leads to the formation of four-membered rings. researchgate.netnih.gov

These reactions often exhibit high chemo-, regio-, and stereoselectivity, making them highly valuable in organic synthesis. researchgate.netnih.gov The specific outcome of a cycloaddition reaction can be influenced by the substituents on the quinoline ring, the nature of the reaction partner, and the reaction conditions.

Chemo- and Regioselectivity in Multi-Functionalized Quinoline Systems

In quinoline systems bearing multiple functional groups, such as this compound, the concepts of chemo- and regioselectivity become critically important. nih.govmdpi.com

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a reagent might react selectively with the hydroxyl group, the nitro group, or the quinoline ring itself. This selectivity is often dictated by the nature of the reagent and the reaction conditions.

Regioselectivity pertains to the specific position at which a reaction occurs when multiple sites are available. nih.govnih.gov For instance, in an electrophilic aromatic substitution reaction on the quinoline ring, the directing effects of the existing substituents (the hydroxyl, methyl, and nitro groups) will determine the position of the incoming electrophile. The interplay of these directing effects can be complex and is a key consideration in the synthesis of specifically substituted quinolines. acs.org

The development of synthetic methods that allow for the site-selective functionalization of quinolines is an active area of research, as it provides access to a wide array of novel compounds with potential applications in various fields. rsc.orgmdpi.comacs.org

Theoretical and Computational Investigations of 4 Hydroxy 8 Methyl 3 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular properties of 4-Hydroxy-8-methyl-3-nitroquinoline.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. rsc.org This process finds the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further DFT calculations can elucidate the electronic structure, including the distribution of electron density and the nature of chemical bonds. rsc.org For instance, Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can reveal charge delocalization and hyperconjugative interactions within the quinoline (B57606) system. researchgate.net These calculations are essential for understanding the molecule's stability and fundamental electronic characteristics. The analysis of the electronic density variation upon adsorption (Δρ) can also account for the nature of covalent bonding, particularly when studying interactions with surfaces. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. schrodinger.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. schrodinger.com

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. schrodinger.comamazonaws.com A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comamazonaws.com Conversely, a large energy gap indicates high stability. amazonaws.com For similar heterocyclic systems, HOMO-LUMO gaps have been calculated to be in the range of 2.7 to 4.0 eV, indicating varying levels of reactivity among different derivatives. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for Similar Quinoline Derivatives

| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline Derivative 1 | -6.5 | -2.5 | 4.0 | rsc.org |

| Quinoline Derivative 2 | -6.0 | -3.2 | 2.8 | rsc.org |

| Quinoline Derivative 3 | -7.1 | -2.0 | 5.1 | amazonaws.com |

This table presents illustrative data from related compounds to show typical value ranges. The exact values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. amazonaws.com For this compound, these would likely be concentrated around the electronegative oxygen atoms of the hydroxyl and nitro groups. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov These are usually found around hydrogen atoms. The MEP analysis thus provides a clear, three-dimensional picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com

Global and local reactivity descriptors, derived from DFT, quantify a molecule's reactivity.

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO). nih.gov

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO). nih.gov

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution (η = (IP - EA) / 2). A higher hardness value correlates with greater stability. rsc.org

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes. A higher softness value suggests greater reactivity. rsc.org

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. chemrxiv.org

Local Reactivity Descriptors (Fukui Functions): While global descriptors give a general picture, local descriptors pinpoint reactivity at specific atomic sites. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.govresearchgate.net Condensed Fukui functions are used to determine the reactivity of individual atoms:

f+: for nucleophilic attack (where an electron is added). nih.gov

f-: for electrophilic attack (where an electron is removed). nih.gov

f0: for radical attack. nih.gov

By calculating these values for each atom in this compound, one can predict the most likely sites for nucleophilic, electrophilic, and radical reactions. For example, atoms with a high f+ value are prone to nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its environment (like a solvent or a biological receptor).

For this compound, MD simulations could be used to understand its stability and behavior in different solvents or to model its binding process to a specific protein target. These simulations offer insights into the flexibility of the molecule and the time-evolution of intermolecular interactions, which are not accessible through static quantum chemical calculations.

Prediction of Spectroscopic Properties (e.g., Theoretical IR, NMR, UV-Vis Spectra)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties of a molecule. rsc.org These theoretical spectra are invaluable for interpreting and confirming experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. nih.gov These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to assign specific vibrational modes, such as the stretching and bending of the O-H, N-O, and C=C bonds in this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts (δ) for 1H and 13C atoms. nih.govnih.gov These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov This allows for the prediction of the maximum absorption wavelengths (λmax), which correspond to electronic transitions, often the HOMO→LUMO transition. researchgate.net These predictions are crucial for understanding the electronic properties and color of the compound.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Quinoline Derivative

| Spectroscopic Technique | Characteristic Signal | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| FT-IR | O-H stretch (cm-1) | ~3400 | ~3410 | nih.gov |

| N-O stretch (cm-1) | ~1520 | ~1525 | researchgate.net | |

| 1H NMR | Aromatic-H (ppm) | 7.2-8.5 | 7.3-8.6 | rsc.org |

| CH3-H (ppm) | ~2.5 | ~2.6 | rsc.org | |

| UV-Vis | λmax (nm) | ~350 | ~355 | researchgate.net |

This table provides an example of the typical agreement between calculated and experimental data for similar compounds.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical parameters, e.g., adsorption, stability)

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. For this compound, while extensive dedicated QSPR studies on its adsorption and stability are not widely published, the principles can be understood through computational chemistry methods like Density Functional Theory (DFT). DFT is a powerful tool for optimizing the geometry of molecules and calculating various electronic and structural parameters that are crucial for QSPR analysis. nih.gov

Theoretical investigations into related quinoline derivatives provide a framework for how the stability and adsorption characteristics of this compound could be assessed. For instance, the stability of quinoline systems can be evaluated through Natural Bond Orbital (NBO) analysis, which examines hyperconjugative interactions and charge delocalization within the molecule. researchgate.net The presence of the nitro group (-NO2), being a strong electron-withdrawing group, and the hydroxyl (-OH) and methyl (-CH3) groups, which are electron-donating, significantly influences the electronic distribution and, consequently, the stability and reactivity of the molecule.

The adsorption properties of a molecule are critical in various applications, including its interaction with surfaces or biological macromolecules. A QSPR approach to understanding adsorption would involve calculating molecular descriptors that quantify the molecule's potential for different types of interactions. DFT calculations can be employed to determine properties such as the molecule's dipole moment, polarizability, and molecular electrostatic potential (MEP). researchgate.netresearchgate.net The MEP map, in particular, is useful for identifying the regions of a molecule that are more likely to engage in electrophilic or nucleophilic attacks, which is fundamental to understanding adsorption mechanisms. nih.gov

For this compound, the nitrogen and oxygen atoms of the nitro and hydroxyl groups would likely be identified as regions of negative electrostatic potential, making them potential sites for interaction with positively charged surfaces or ions. Conversely, the hydrogen atoms of the hydroxyl and methyl groups may represent areas of positive potential.

A hypothetical QSPR study for this compound would involve the calculation of a range of molecular descriptors. These descriptors can be categorized as constitutional, electronic, or topological, among others. The values of these descriptors would then be correlated with experimentally determined (or computationally predicted) properties like adsorption coefficients or stability constants using statistical methods.

Interactive Data Table: Key Chemical Parameters for QSPR Study of this compound

| Parameter Category | Parameter Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | |

| Number of H-bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability. | |

| Topological | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. |

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques such as HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR: One-dimensional ¹H NMR identifies the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 4-Hydroxy-8-methyl-3-nitroquinoline, typical chemical shifts can be predicted based on analogous structures. The aromatic protons are expected to appear in the downfield region, while the methyl group protons will resonate in the upfield region. chemicalbook.com Similarly, the carbon attached to the electron-withdrawing nitro group is significantly deshielded and appears at a high chemical shift in the ¹³C NMR spectrum.

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on similar compounds.

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|---|

| ¹H NMR | -OH | > 10.0 | Broad singlet, exchangeable with D₂O |

| Aromatic-H (H2, H5, H6, H7) | 7.5 - 9.0 | Multiple signals (doublets, triplets) depending on coupling | |

| -CH₃ | 2.5 - 3.0 | Singlet | |

| H2 | ~8.9 | Singlet adjacent to nitrogen | |

| ¹³C NMR | C=O (keto tautomer) | ~170 | Carbonyl carbon |

| Aromatic-C | 115 - 145 | Multiple signals for aromatic carbons | |

| C-NO₂ | ~150 | Deshielded carbon attached to the nitro group | |

| -CH₃ | ~20 | Methyl carbon |

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H one-bond connectivity. columbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons over two or three bonds. columbia.edusdsu.edu This is instrumental in connecting molecular fragments, for instance, by showing a correlation from the methyl protons to the C8 carbon of the quinoline (B57606) ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the three-dimensional conformation of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. nih.gov The presence of the nitro (NO₂) group is confirmed by its characteristic strong asymmetric and symmetric stretching vibrations. The hydroxyl (O-H) group and the aromatic ring vibrations also produce distinct signals.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (keto form) | Stretching | 1650 - 1680 |

| C=C, C=N (aromatic ring) | Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | ~1520 |

| NO₂ | Symmetric Stretching | ~1350 |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the exact molecular formula (C₁₀H₈N₂O₃ for the target compound). nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. For nitroaromatic compounds, a characteristic fragmentation is the loss of the nitro group (NO₂), which corresponds to a mass difference of 46 units.

Interactive Table: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value / Observation |

|---|---|---|

| MS | Molecular Ion Peak [M]⁺ | m/z 204 |

| HRMS | Exact Mass | 204.0535 (for C₁₀H₈N₂O₃) |

| MS/MS | Key Fragmentation | Loss of NO₂ (m/z 158), corresponding to a change of -46 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-system of the quinoline ring system gives rise to characteristic absorption bands. nveo.org The presence of substituents like the nitro and hydroxyl groups influences the position and intensity of these absorptions. Typical transitions observed for such aromatic systems include π→π* and n→π* transitions. nveo.org

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. Many hydroxyquinoline derivatives are known to be fluorescent. mdpi.comscispace.com This property is often sensitive to the molecular environment and can be influenced by factors such as solvent polarity and pH. The weak fluorescence of some hydroxyquinolines has been attributed to an excited-state proton transfer from the hydroxyl group to the quinoline nitrogen. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding, which can be significant for this compound due to its hydroxyl group. helsinki.fi

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. nih.govrsc.org The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₁₀H₈N₂O₃) to verify the compound's elemental composition and purity.

Interactive Table: Elemental Analysis Data for C₁₀H₈N₂O₃

| Element | Calculated Mass Percentage (%) |

|---|---|

| Carbon (C) | 58.82 |

| Hydrogen (H) | 3.95 |

| Nitrogen (N) | 13.72 |

| Oxygen (O) | 23.51 |

4 Hydroxy 8 Methyl 3 Nitroquinoline As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Polysubstituted Quinoline (B57606) Systems

4-Hydroxy-8-methyl-3-nitroquinoline is a foundational starting material for constructing more complex quinoline derivatives. The inherent reactivity of its structural components—the hydroxyl group, the nitro group, and the quinoline ring itself—allows for a range of chemical modifications. Synthetic chemists can strategically manipulate these functional groups to introduce new substituents at various positions on the quinoline core.

For instance, the hydroxyl group at the 4-position can be converted into other functionalities, such as halides or triflates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, including carbon, nitrogen, and oxygen nucleophiles, at this position. Similarly, the aromatic ring of the quinoline system can undergo electrophilic substitution reactions, although the existing substituents will direct the position of any new groups. The combination of these transformations enables the synthesis of a diverse library of polysubstituted quinolines, each with unique structural features.

Role in Heterocyclic Annulation and Fusion Reactions

The structure of this compound is well-suited for participating in heterocyclic annulation and fusion reactions, which are processes that build new rings onto an existing molecular framework. In these reactions, the quinoline derivative acts as a scaffold, with its reactive sites serving as anchor points for the construction of fused heterocyclic systems.

A key reaction in this context involves the functional groups at the 3- and 4-positions. For example, after reduction of the nitro group to an amine, the resulting 3-amino-4-hydroxyquinoline derivative can react with various bifunctional reagents. These reagents can bridge the amino and hydroxyl groups to form a new five- or six-membered heterocyclic ring fused to the quinoline core. This strategy has been successfully employed to synthesize a range of fused systems, such as oxazolo[4,5-c]quinolines and thiazolo[4,5-c]quinolines, which are of interest in medicinal chemistry and materials science.

Intermediate for Further Chemical Transformations

One of the most synthetically valuable features of this compound is its nitro group, which can be readily transformed into other functional groups. The reduction of the nitro group to an amino group is a particularly powerful transformation, as it opens up a vast landscape of subsequent chemical reactions.

The resulting 3-amino-4-hydroxy-8-methylquinoline is a key intermediate for a variety of synthetic pathways. The newly formed amino group can be acylated, alkylated, or used in condensation reactions to build more complex side chains. Furthermore, the amino group can be converted into a diazonium salt through treatment with nitrous acid. Diazonium salts are exceptionally versatile intermediates that can undergo a wide range of reactions, including:

Sandmeyer-type reactions: to introduce halides (Cl, Br), cyano (CN), or other groups.

Schiemann-type reactions: to introduce fluorine (F).

Gomberg-Bachmann-type reactions: to form new carbon-carbon bonds through coupling with aromatic compounds.

Azo coupling reactions: to generate azo dyes and other conjugated systems.

These transformations allow for the introduction of a diverse array of substituents at the 3-position of the quinoline ring, significantly expanding the molecular diversity that can be achieved from the original starting material.

Scaffold for Accessing Diverse Molecular Architectures and Scaffolds

Beyond its role in specific reactions, this compound serves as a fundamental scaffold for accessing a broad spectrum of molecular architectures. The rigid quinoline core provides a well-defined three-dimensional structure that can be systematically decorated with different functional groups. This "scaffold-based" approach is a cornerstone of modern drug discovery and materials science, as it allows for the systematic exploration of chemical space around a privileged core structure.

Emerging Research Directions and Future Perspectives in Substituted Quinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Quinoline (B57606) Scaffolds

The synthesis of complex quinoline derivatives is moving away from classical, often harsh, methods like the Skraup and Doebner-von Miller reactions, which can require high temperatures and hazardous reagents. nih.govnih.gov The current focus is on developing "green" and sustainable protocols that offer economic and environmental advantages. acs.orgzenodo.org This paradigm shift involves the use of eco-friendly catalysts, less hazardous solvents, and energy-efficient techniques. acs.orgresearchgate.net

Recent advancements include:

Catalyst Innovation : There is a strong emphasis on using heterogeneous catalysts that can be easily recovered and reused. organic-chemistry.org Nanocatalysts, such as those based on cobalt, iron, and copper, have been successfully employed to facilitate quinoline synthesis under milder conditions. researchgate.net For instance, single-atom iron catalysts have shown exceptional performance in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Metal-free approaches are also gaining traction, utilizing organocatalysts like iodine or reusable solid acids such as Nafion NR50, which can promote reactions like the Friedländer synthesis under microwave irradiation. nih.govmdpi.com

Energy-Efficient Methods : Microwave and ultrasound-assisted syntheses are being increasingly adopted. nih.govzenodo.org These techniques can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov Photocatalysis represents another frontier, using visible light to drive reactions, such as the aerobic dehydrogenation of tetrahydroquinolines to quinolines using inexpensive titanium dioxide as a catalyst. organic-chemistry.org

One-Pot and Multicomponent Reactions : To enhance efficiency and reduce waste, chemists are designing one-pot procedures and multicomponent reactions (MCRs). researchgate.netresearchgate.net Three-component reactions, for example, allow for the assembly of complex quinolines from simple precursors like anilines, aldehydes, and alkynes in a single step, often mediated by a Lewis acid catalyst. scielo.br These strategies are atom-economical and streamline the synthesis of highly functionalized scaffolds. acs.org

The development of sustainable methods for producing molecules like 4-Hydroxy-8-methyl-3-nitroquinoline is crucial. A traditional approach might involve a multi-step sequence, such as a Gould-Jacobs cyclization to form the 4-hydroxyquinoline (B1666331) core, followed by a regioselective nitration step. chemicalbook.com Future research aims to consolidate these steps into a more efficient, greener process, potentially using a one-pot MCR with a recyclable catalyst.

Integration of Advanced Computational Techniques for Rational Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern quinoline research, enabling the rational design of new derivatives and providing deep insights into reaction mechanisms. orientjchem.org Techniques like Density Functional Theory (DFT), molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are now routinely used. nih.govdntb.gov.ua

Key applications in quinoline chemistry include:

Rational Drug Design : Computational methods allow for the design of quinoline derivatives with specific biological targets. manchester.ac.uknih.gov By modeling the interaction between a quinoline compound and a biological receptor, such as an enzyme or protein, researchers can predict binding affinity and design molecules with enhanced potency. benthamscience.comnih.gov For example, molecular docking studies have been used to design quinoline-based inhibitors of HIV reverse transcriptase, with some synthesized compounds showing higher predicted binding scores than standard drugs. nih.gov This approach could be applied to this compound to predict its potential biological activities and guide further functionalization.

Mechanistic Elucidation : Computational studies help unravel complex reaction pathways. benthamscience.com Quantum mechanics calculations can model transition states and intermediates, clarifying how reactants transform into products. manchester.ac.uk For instance, in the Combes reaction, computational analysis can help understand how substituents on the aniline (B41778) and diketone reactants influence reaction rates and regioselectivity, supporting the proposed electrophilic aromatic substitution mechanism. researchgate.net This predictive power is vital for optimizing reaction conditions and exploring new transformations.

Predicting Properties : In silico tools can predict the physicochemical and pharmacokinetic properties of novel quinoline derivatives, helping to identify promising drug candidates early in the discovery process. orientjchem.orgnih.gov This pre-screening reduces the time and cost associated with synthesizing and testing compounds that are unlikely to succeed.

Exploration of Undiscovered Reaction Pathways and Transformation Strategies for Functionalized Quinolines

Beyond refining existing methods, a significant thrust in quinoline chemistry is the discovery of entirely new ways to build and modify the quinoline core. This involves exploring novel disconnections and reactivity patterns that were previously inaccessible.

Prominent emerging strategies include:

C–H Bond Activation and Functionalization : This powerful strategy involves the direct conversion of ubiquitous C–H bonds into new C–C or C–N bonds, avoiding the need for pre-functionalized starting materials. mdpi.com Transition metals like ruthenium, cobalt, and copper are often used to catalyze these transformations, enabling the one-pot synthesis of 3-substituted quinoline derivatives from readily available ketones and anthranils. mdpi.com

Oxidative Annulation and Cyclization : Researchers are developing innovative oxidative annulation techniques to construct the quinoline ring. mdpi.com These methods often use air or other green oxidants. organic-chemistry.org For example, a copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides a direct route to quinolines. nih.gov Another approach involves the reaction of anilines, aryl ketones, and DMSO, where DMSO acts as a methine equivalent to form 4-arylquinolines. organic-chemistry.org

Photocatalytic and Dearomative Transformations : The use of light to initiate novel cycloadditions is expanding the structural diversity of quinoline-based molecules. miragenews.com Dearomative functionalization, in particular, offers a way to convert the flat, aromatic quinoline ring into complex three-dimensional structures. miragenews.comnih.gov This can be achieved through photocatalytic processes or by using reagents that promote hydrosilylation, opening up new avenues for scaffold diversification. nih.gov

Skeletal Editing and Ring Expansion : Advanced strategies are emerging that allow for the fundamental rearrangement of molecular skeletons. For instance, a regiodivergent ring-expansion of oxindoles has been developed to produce either quinolin-2-ones or quinolin-4-ones, demonstrating a powerful method for scaffold hopping and creating diverse quinoline cores from a common precursor. acs.org

These novel pathways offer exciting possibilities for creating functionalized quinolines like this compound through non-traditional routes, potentially leading to the discovery of new derivatives with unique properties.

常见问题

Q. What mechanistic insights can be gained from studying degradation pathways under accelerated conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。